Cyclopenin

Vue d'ensemble

Description

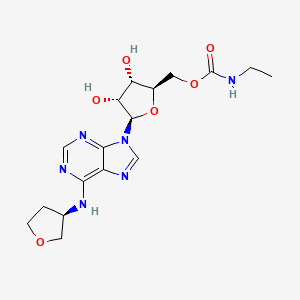

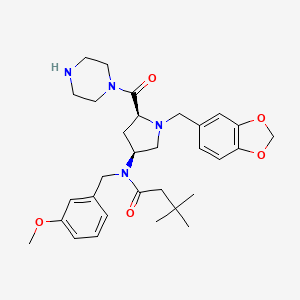

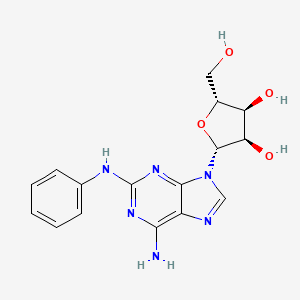

Cyclopenin is a benzodiazepine alkaloid produced by the plant fungal pathogen Sclerotinia sclerotiorum . It is a natural product derived from a plant source . This compound shows selective inhibition against acetylcholinesterase (AChE) and has anti-inflammatory activity .

Molecular Structure Analysis

This compound has an empirical formula of C17H14N2O3 and a molecular weight of 294.30 . The InChI key for this compound is APLKWZASYUZSBL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid substance with an assay of ≥90% (LC/MS-ELSD). It should be stored at a temperature of -20°C .Applications De Recherche Scientifique

Enzyme Studies in Fungi

Cyclopenin, a major alkaloid of Penicillium cyclopium, is transformed into cyclopenol by this compound m-hydroxylase. This enzyme is a mixed function oxygenase requiring molecular oxygen and a hydrogen donor. It's inhibited by CN− and SCN−, suggesting it may be a flavoprotein. This discovery is significant for understanding alkaloid metabolism in fungi (Richter & Luckner, 1976).

Inhibition of Cellular Proliferation

This compound has been observed to have an impact on cellular proliferation. One study demonstrated that exposure of cells to antisense oligodeoxynucleotides to PCNA cyclin, which is a nuclear protein and cofactor of DNA polymerase delta, resulted in suppression of DNA synthesis and mitosis, indicating the importance of PCNA (cyclin) in these processes (Jaskulski et al., 1988).

Proteomic Studies

Cyclopentenone prostaglandins (cyPG), similar in structure to this compound, act mainly through the covalent modification of cellular proteins. They participate in regulating inflammation and tumorigenesis. The stability of cyPG-protein adducts has led to significant proteomic analysis, revealing cyPG targets like pro-inflammatory transcription factors and signaling kinases. This offers insight into their mechanism of action and potential pharmacological applications (Garzón et al., 2011).

Anti-Inflammatory and Immunoregulatory Applications

Cyclosporin A, structurally related to this compound, has been utilized in various immunoregulatory disorders. It specifically inhibits transcription of interleukin-2 and other cytokines in T helper lymphocytes, therebyreducing the production of cytokines and inhibiting cell-mediated immunity. This makes it an effective treatment in transplant rejection and autoimmune diseases. The immunosuppressive properties of cyclosporin A, by inhibiting lymphokine production, highlight its potential in managing chronic inflammatory reactions and autoimmune conditions (Borel, 1990).

Cyclam Complexes in Medicine

Cyclams, which are structurally related to this compound, have shown promise in medicine, particularly in AIDS treatment and stem cell mobilization. Their ability to bind strongly to a wide range of metal ions has opened up possibilities in medical applications, including drug delivery and diagnostic tools. The study of metal cyclams and their potential applications in medicine underscores the versatile nature of these compounds (Liang & Sadler, 2004).

Cyclopentenone as an Anticancer Moiety

Cyclopentenone, a component similar to this compound, is significant in anticancer drug design. It has been incorporated into molecules like jasmonates and chalcones, enhancing their anticancer potential. Cyclopentenone-bearing compounds have been identified as promising candidates for anticancer clinical research, highlighting the potential of cyclopentenone groups in inactivating specific proteins in cells for novel therapeutic molecule development (Conti, 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Cyclopenin has shown potential as an inhibitor of the main viral protease M pro, suggesting a new chemical motif for the development of more potent M pro inhibitors . It also has potential anti-inflammatory activities, which may be useful as a candidate for anti-inflammatory agents for neurodegenerative diseases .

Analyse Biochimique

Biochemical Properties

Cyclopenin plays a significant role in biochemical reactions, particularly in inhibiting the growth of certain plant segments and affecting animal physiology. It interacts with various enzymes and proteins, including those involved in the biosynthesis of quinolone compounds . This compound is known to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production and the secretion of interleukin-6 (IL-6) in RAW264.7 cells at non-toxic concentrations . Additionally, it inhibits the upstream signal of NF-κB activation, which is crucial in inflammatory responses .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. In plant cells, it significantly inhibits the growth of etiolated wheat coleoptile segments and causes malformation in bean leaves and necrosis in corn plants . In animal cells, this compound inhibits the production of inflammatory mediators such as NO and IL-6, and it has been shown to ameliorate learning deficits in flies by inhibiting the expression of IL-1β, IL-6, and inducible nitric oxide synthase (iNOS) in mouse microglia cells . These effects highlight this compound’s potential as an anti-inflammatory agent.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. This compound acts as an inhibitor of the main viral protease Mpro in SARS-CoV-2, demonstrating good-to-moderate activity . It also inhibits the upstream signal of NF-κB activation, which is essential for the production of inflammatory mediators . The enzyme (–)-cyclopenine synthase catalyzes the formation of this compound through two oxidation reactions, resulting in the desaturation and monooxygenation of cyclopeptine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound has been shown to inhibit the growth of etiolated wheat coleoptile segments at concentrations of 10^-3 and 10^-4 M . It also induces intoxication, prostration, and ataxia in day-old chicks at 500 mg/kg, with recovery observed within 18 hours . These findings suggest that this compound’s effects are dose-dependent and can vary over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At high doses (500 mg/kg), this compound induces intoxication, prostration, and ataxia in day-old chicks, but they recover within 18 hours This indicates that while this compound can have toxic effects at high doses, these effects may be reversible

Metabolic Pathways

This compound is involved in the biosynthesis of quinolone compounds, interacting with enzymes such as (–)-cyclopenine synthase . This enzyme catalyzes the oxidation of cyclopeptine, resulting in the formation of this compound through desaturation and monooxygenation reactions . These metabolic pathways highlight the complexity of this compound’s biosynthesis and its role in producing bioactive compounds.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. Its distribution is influenced by factors such as blood perfusion, tissue binding, and membrane permeability . This compound’s logP value of 2.766 suggests that it has moderate hydrophobicity, which may affect its distribution and binding to plasma proteins and other macromolecules .

Subcellular Localization

The subcellular localization of this compound involves its distribution to specific compartments or organelles within the cell. This compound’s activity and function may be influenced by its localization, which is determined by targeting signals and post-translational modifications . Understanding this compound’s subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Propriétés

| { "Design of the Synthesis Pathway": "Cyclopenin can be synthesized through a multi-step process involving several reactions.", "Starting Materials": [ "2-methyl-3-butyn-2-ol", "2,4-pentadien-1-ol", "2,4-pentadienal", "magnesium", "iodine", "diethyl ether", "acetic acid", "sodium hydroxide", "hydrochloric acid", "potassium carbonate", "sodium sulfate", "ethyl acetate" ], "Reaction": [ "1. Conversion of 2-methyl-3-butyn-2-ol to 2,4-pentadien-1-ol using magnesium and iodine in diethyl ether as a solvent.", "2. Oxidation of 2,4-pentadien-1-ol to 2,4-pentadienal using acetic acid as a catalyst.", "3. Reaction of 2,4-pentadienal with sodium hydroxide to form a sodium salt.", "4. Acidification of the sodium salt to form the corresponding acid.", "5. Conversion of the acid to the corresponding acid chloride using thionyl chloride.", "6. Addition of the acid chloride to a solution of potassium carbonate in ethyl acetate to form the corresponding ester.", "7. Purification of the ester using sodium sulfate and distillation to obtain Cyclopenin." ] } | |

Numéro CAS |

20007-87-8 |

Formule moléculaire |

C17H14N2O3 |

Poids moléculaire |

294.30 g/mol |

Nom IUPAC |

(3S,3'R)-4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione |

InChI |

InChI=1S/C17H14N2O3/c1-19-15(20)12-9-5-6-10-13(12)18-16(21)17(19)14(22-17)11-7-3-2-4-8-11/h2-10,14H,1H3,(H,18,21)/t14-,17+/m1/s1 |

Clé InChI |

APLKWZASYUZSBL-PBHICJAKSA-N |

SMILES isomérique |

CN1C(=O)C2=CC=CC=C2NC(=O)[C@@]13[C@H](O3)C4=CC=CC=C4 |

SMILES |

CN1C(=O)C2=CC=CC=C2NC(=O)C13C(O3)C4=CC=CC=C4 |

SMILES canonique |

CN1C(=O)C2=CC=CC=C2NC(=O)C13C(O3)C4=CC=CC=C4 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

NSC 604989; NSC-604989; NSC604989; NSC 114538; NSC-114538; NSC114538; Cyclopenin, |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-2-[(2R)-6-methylhept-5-en-2-yl]phenol](/img/structure/B1669342.png)

![2-[6-Amino-2-(4-methoxyphenyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1669346.png)

![N-(2-(6-((3,4-Dichlorobenzyl)amino)-2-(4-methoxyphenyl)-3-oxopyrido[2,3-b]pyrazin-4(3H)-yl)ethyl)acetamide](/img/structure/B1669352.png)